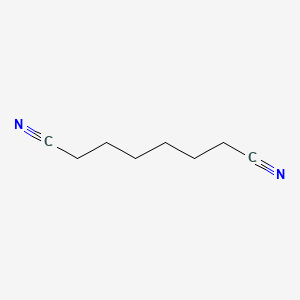

Octanedinitrile

Beschreibung

The exact mass of the compound Suberonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51242. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

octanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-5-3-1-2-4-6-8-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNXBLUGMAMSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022097 | |

| Record name | Suberonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-40-3, 929-57-7 | |

| Record name | Octanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,6-dicyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Suberonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUBERONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNT1LXA02U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octanedinitrile: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedinitrile, also known as suberonitrile or 1,6-dicyanohexane, is a linear aliphatic dinitrile with significant applications as a building block in organic synthesis. Its bifunctional nature, with reactive nitrile groups at both ends of a six-carbon chain, makes it a valuable precursor for the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key spectroscopic data of this compound. Detailed experimental protocols for its synthesis, purification, and common chemical transformations are also presented to facilitate its use in a laboratory setting.

Chemical Structure and Identification

This compound is a symmetrical molecule consisting of an eight-carbon chain with nitrile functional groups at positions 1 and 8.

-

IUPAC Name: this compound[3]

-

Synonyms: Suberonitrile, 1,6-Dicyanohexane, Hexamethylene dicyanide[2][3]

-

Chemical Formula: C₈H₁₂N₂[3]

-

Molecular Weight: 136.19 g/mol [3]

-

CAS Number: 629-40-3[3]

-

Chemical Structure:

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | [1][4] |

| Appearance | Colorless to pale yellow | [1][4] |

| Melting Point | -3.5 °C | [5] |

| Boiling Point | 295-297 °C at 760 mmHg | [1] |

| 185 °C at 15 mmHg | [5] | |

| Density | 0.954 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.444 | [5] |

| Solubility in Water | 1.2 g/100 mL | [5] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |

| Flash Point | 175 °C | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple. The protons on the carbon atoms of the hexamethylene chain will exhibit distinct signals. The protons on the carbons alpha to the nitrile groups (C2 and C7) will be the most deshielded, appearing at the lowest field. The protons on the beta (C3 and C6) and gamma (C4 and C5) carbons will appear at progressively higher fields.

Similarly, the ¹³C NMR spectrum will show distinct peaks for the nitrile carbons and the three chemically non-equivalent carbons of the hexamethylene chain. The nitrile carbon will have a characteristic chemical shift in the 110-125 ppm range.[6]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH ₂-CN | ~2.4 | Triplet |

| -CH₂-CH ₂-CN | ~1.7 | Quintet |

| -CH₂-CH ₂-CH₂- | ~1.5 | Quintet |

| ¹³C NMR | ||

| -C N | ~119 | |

| -C H₂-CN | ~17 | |

| -CH₂-C H₂-CN | ~25 | |

| -CH₂-C H₂-CH₂- | ~28 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile (C≡N) stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N Stretch | 2260 - 2220 | Medium |

| C-H Stretch (alkane) | 2950 - 2850 | Strong |

| CH₂ Bend | ~1465 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern is expected to show characteristic losses of alkyl fragments from the central chain. A prominent fragmentation pathway for aliphatic nitriles is the McLafferty rearrangement, which can lead to a fragment at m/z = 41.[7]

Experimental Protocols

Synthesis of this compound (Suberonitrile)

Reaction: This protocol describes the synthesis of this compound from 1,6-dibromohexane via a nucleophilic substitution reaction with sodium cyanide.

Caption: Synthesis of this compound.

Materials:

-

1,6-dibromohexane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-dibromohexane in DMSO.

-

Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Method: Vacuum distillation is the preferred method for purifying high-boiling liquids like this compound to prevent thermal decomposition.[8]

Caption: Purification Workflow.

Procedure:

-

Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap.

-

Gradually apply vacuum and begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 185 °C at 15 mmHg).[5]

-

Monitor the purity of the collected fractions by GC-MS.

GC-MS Analysis of this compound

Objective: To confirm the purity and identity of the synthesized this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the purified this compound in dichloromethane.

-

Further dilute the stock solution to approximately 10 µg/mL for analysis.

Chemical Transformations of this compound

Reaction: The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid, suberic acid, under acidic or basic conditions.

Caption: Hydrolysis of this compound.

Procedure (Acid Hydrolysis):

-

In a round-bottom flask, combine this compound with an excess of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture, which should result in the precipitation of suberic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude suberic acid from hot water to obtain the pure product.

Reaction: The nitrile groups can be reduced to primary amines to form 1,8-diaminooctane, a useful monomer in polymer chemistry.

Caption: Reduction of this compound.

Procedure (Catalytic Hydrogenation):

-

In a high-pressure autoclave, charge this compound, a suitable solvent (e.g., methanol), and a catalytic amount of Raney Nickel.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Heat the mixture to 100-150 °C with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield 1,8-diaminooctane. Further purification can be achieved by distillation.

Safety Information

This compound is toxic if swallowed.[3] It is combustible and may produce toxic nitrogen oxides upon combustion.[5] Handle with care in a well-ventilated fume hood, and wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a versatile and valuable chemical intermediate. This guide has provided a detailed overview of its chemical structure, physical and spectroscopic properties, and practical experimental protocols for its synthesis, purification, and common chemical transformations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

What is the molecular weight of Octanedinitrile?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanedinitrile, also known as suberonitrile or 1,6-dicyanohexane, is a dinitrile with the chemical formula C₈H₁₂N₂. This document provides a comprehensive technical overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, its relevance in metabolic pathways, and its potential applications in research and drug development.

Molecular and Physical Properties

The fundamental properties of this compound are summarized below. The molecular weight is derived from the atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), and Nitrogen (≈14.007 u).

Calculation of Molecular Weight: (8 × 12.011) + (12 × 1.008) + (2 × 14.007) = 96.088 + 12.096 + 28.014 = 136.198 g/mol

This calculated value is consistent with experimentally determined and published values.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | Suberonitrile, 1,6-Dicyanohexane |

| CAS Number | 629-40-3 |

| Appearance | Colorless liquid |

| Density | 0.951 g/mL |

| Melting Point | 1-3 °C |

| Boiling Point | 295.1 °C |

| Solubility in Water | 50 g/L at 20 °C |

Experimental Protocols

Synthesis of this compound from Suberic Acid

A common method for the synthesis of dinitriles is the dehydration of the corresponding dicarboxylic acid diamide, which is formed in situ from the dicarboxylic acid and ammonia. The following protocol is adapted from established methods for dinitrile synthesis.

Reaction Scheme:

HOOC-(CH₂)₆-COOH + 2 NH₃ → H₂NOC-(CH₂)₆-CONH₂ + 2 H₂O H₂NOC-(CH₂)₆-CONH₂ → NC-(CH₂)₆-CN + 2 H₂O

Materials:

-

Suberic acid (Octanedioic acid)

-

Ammonia (gas or aqueous solution)

-

Dehydration catalyst (e.g., silica gel, alumina, or a phosphorus-based catalyst)

-

High-boiling point solvent (optional, for liquid-phase synthesis)

Procedure (Vapor-Phase Synthesis):

-

Catalyst Bed Preparation: A tubular reactor is packed with a suitable dehydration catalyst. The reactor is heated to the reaction temperature, typically between 250-450 °C.

-

Reactant Preparation: Suberic acid is melted and vaporized. It is then mixed with ammonia gas in a predetermined molar ratio (an excess of ammonia is typically used).

-

Reaction: The gaseous mixture of suberic acid and ammonia is passed through the heated catalyst bed. The contact time is controlled to ensure complete conversion.

-

Product Collection: The reaction products, including this compound, water, and unreacted ammonia, are passed through a condenser. The liquid products are collected, while the non-condensable gases are scrubbed.

-

Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the this compound from water and any byproducts.

Purification of this compound

For high-purity this compound suitable for sensitive applications, the following purification method can be employed:

-

Acid Wash: The crude this compound is washed twice with a half-volume of concentrated hydrochloric acid to remove any basic impurities.

-

Base Wash: The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying: The washed this compound is dried over anhydrous magnesium sulfate.

-

Distillation: The dried product is filtered and then distilled under reduced pressure to yield pure this compound.

Biological Significance and Signaling Pathways

While this compound itself is not directly implicated in major signaling pathways, its precursor, suberic acid (octanedioic acid) , is a significant metabolite in fatty acid metabolism. Elevated levels of suberic acid in urine are a key biomarker for certain metabolic disorders related to fatty acid oxidation.[1][2][3][4][5]

The metabolic pathway leading to the formation of suberic acid involves ω-oxidation of fatty acids, followed by β-oxidation. This pathway becomes particularly active when the primary β-oxidation of fatty acids is impaired.

Applications in Drug Development and Research

Nitrile-containing compounds are prevalent in pharmaceuticals due to the unique properties of the nitrile group. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and improve the metabolic stability of a drug molecule. While specific applications of this compound in marketed drugs are not widely documented, its structure makes it a valuable intermediate in organic synthesis for creating more complex molecules.

Potential Roles of this compound in Synthesis:

-

Backbone for Symmetrical Molecules: The C8 backbone of this compound can be used to synthesize molecules with symmetrical structures.

-

Conversion to Other Functional Groups: The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or reacted to form various heterocyclic rings, which are common motifs in pharmacologically active compounds.

-

Precursor to Diamines and Diacids: Reduction of this compound yields 1,8-diaminooctane, and hydrolysis yields suberic acid. Both are useful building blocks in medicinal chemistry and polymer science.

Safety and Handling

This compound is classified as toxic if swallowed, and may be harmful in contact with skin or if inhaled. It is combustible and should be handled in a well-ventilated area, away from open flames and sources of ignition. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a tightly sealed container in a cool, dry place.

References

- 1. Suberic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Everything about suberic acid [moltuslab.com]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

From Adipic Acid to Octanedinitrile: A Technical Guide to C2-Homologation and Dinitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing octanedinitrile, also known as suberonitrile, from adipic acid. As adipic acid is a readily available C6 dicarboxylic acid and this compound is a valuable C8 building block in the synthesis of various specialty chemicals and pharmaceuticals, this transformation is of significant interest. The core of this process involves a two-carbon chain extension of adipic acid to suberic acid, followed by the conversion of suberic acid to the target dinitrile. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and illustrates the experimental workflows using process diagrams.

Two-Stage Synthetic Strategy: From C6 to C8

The conversion of adipic acid to this compound necessitates a two-stage approach:

-

C2-Homologation: The six-carbon backbone of adipic acid is extended by two carbons to yield the eight-carbon dicarboxylic acid, suberic acid. A robust and scalable method for this transformation is the Kolbe electrolysis of a monoester of adipic acid.

-

Dinitrile Formation: The resulting suberic acid is then converted to this compound. This is typically achieved through a catalytic amination and dehydration process , where suberic acid reacts with ammonia to form a diamide intermediate, which is subsequently dehydrated to the dinitrile.

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic workflow from adipic acid to this compound.

Experimental Protocols

Stage 1: Synthesis of Suberic Acid via Kolbe Electrolysis

This stage involves three key steps: the synthesis of monomethyl adipate, the Kolbe electrolysis to form dimethyl suberate, and the final hydrolysis to suberic acid.

The selective mono-esterification of adipic acid is crucial for the subsequent Kolbe electrolysis.

Protocol:

-

A mixture of adipic acid (1 mole), absolute methanol (5 moles), and potassium bisulfate (2g) is refluxed in a flask equipped with a stirrer and a thermometer.[1]

-

The reaction is carried out for 1.5 to 2.0 hours.[1]

-

After the reaction, the excess methanol and water formed are removed by distillation under reduced pressure.

-

The resulting product mixture contains monomethyl adipate, unreacted adipic acid, and dimethyl adipate.

-

Pure monomethyl adipate can be obtained by distillation of the reaction mixture.[2] In one documented procedure, distillation at 126°C under 2 mbar yielded monomethyl adipate with a purity of >99%.[2]

| Parameter | Value | Reference |

| Adipic Acid | 1 mole | [1] |

| Methanol | 5 moles | [1] |

| Catalyst | Potassium Bisulfate (2g) | [1] |

| Reaction Time | 1.5 - 2.0 hours | [1] |

| Yield | 80% (monomethyl adipate) | [3] |

| Purity | >99% (after distillation) | [2] |

Table 1: Reaction conditions and yield for the synthesis of monomethyl adipate.

Figure 2: Workflow for the synthesis of monomethyl adipate.

The Kolbe electrolysis of monomethyl adipate results in the formation of dimethyl suberate.

Protocol:

-

Monomethyl adipate is dissolved in a methanol solution.

-

The solution is partially neutralized with an alkali such as potassium hydroxide.

-

The electrolysis is carried out in an undivided cell with platinum or carbon electrodes.

-

The reaction involves the anodic oxidation of the carboxylate ions, which then decarboxylate to form radicals that dimerize to form dimethyl suberate.

-

The process is typically conducted at a controlled current density.

-

After the electrolysis, the resulting dimethyl suberate is separated from the electrolyte.

| Parameter | Value | Reference |

| Starting Material | Monomethyl Adipate in Methanol | [4] |

| Electrolyte | Partially neutralized with KOH | [4] |

| Electrodes | Platinum or Carbon | |

| Product | Dimethyl Suberate | [4] |

Table 2: General conditions for the Kolbe electrolysis of monomethyl adipate.

Figure 3: Workflow for the Kolbe electrolysis of monomethyl adipate.

The final step in this stage is the hydrolysis of the diester to the free dicarboxylic acid.

Protocol:

-

Dimethyl suberate is refluxed with an aqueous acid or base. A common method involves heating with 50% sulfuric acid.

-

The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis.

-

Upon cooling, suberic acid crystallizes out of the solution.

-

The solid suberic acid is collected by filtration and can be purified by recrystallization from a suitable solvent like acetone.

| Parameter | Value | Reference |

| Starting Material | Dimethyl Suberate | |

| Hydrolysis Agent | 50% Sulfuric Acid | [5] |

| Reaction Condition | Reflux | [5] |

| Purification | Recrystallization from acetone | [5] |

| Melting Point | 141-142°C | [5] |

Table 3: Conditions for the hydrolysis of dimethyl suberate to suberic acid.

Stage 2: Synthesis of this compound from Suberic Acid

This stage involves the conversion of suberic acid to this compound, which proceeds through the formation of a diamide intermediate followed by dehydration. This can often be performed as a one-pot or continuous flow process.

Protocol (General Catalytic Amination/Dehydration):

-

Suberic acid and ammonia are passed over a solid acid catalyst in a heated reactor.

-

The reaction is typically carried out in the gas phase at elevated temperatures.

-

The first step is the formation of diammonium suberate, which then dehydrates to suberamide.

-

Further dehydration of suberamide over the catalyst at higher temperatures yields this compound.

-

The product is collected by condensation, and can be purified by distillation.

While a specific, detailed modern protocol for the catalytic amination of suberic acid was not found in the immediate search results, the process is analogous to the industrial production of adiponitrile from adipic acid. Catalysts such as supported phosphoric acid or metal oxides are commonly used for this type of transformation. A classical, though less direct, laboratory preparation involves the hydrolysis of this compound to suberic acid, suggesting the reverse reaction (dehydration of the corresponding amide) is a standard procedure.[5]

| Parameter | General Range |

| Reactants | Suberic Acid, Ammonia |

| Catalyst | Solid Acid (e.g., supported phosphoric acid, metal oxides) |

| Phase | Gas or Liquid |

| Temperature | 200 - 400 °C |

| Product | This compound |

Table 4: General parameters for the catalytic conversion of suberic acid to this compound.

Figure 4: Workflow for the catalytic synthesis of this compound from suberic acid.

Conclusion

The synthesis of this compound from adipic acid is a viable process that hinges on a successful two-carbon chain extension followed by a dinitrile formation reaction. The Kolbe electrolysis of monomethyl adipate presents a well-established method for the C2-homologation to suberic acid. The subsequent conversion of suberic acid to this compound can be achieved through catalytic amination and dehydration, a process analogous to established industrial nitrile syntheses. This guide provides a foundational understanding of the key steps and experimental considerations for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the catalytic system for the final step could lead to a highly efficient and sustainable route to this valuable C8 dinitrile.

References

An In-depth Technical Guide to Octanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanedinitrile, systematically known by its IUPAC name, is a linear aliphatic dinitrile that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, characterized by two terminal nitrile groups, makes it a valuable building block for the synthesis of a variety of more complex molecules, including polymers and pharmaceutical compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations of this compound, with a particular focus on its relevance to the field of drug development.

Chemical Identification and Properties

The IUPAC name for the compound with the chemical formula C8H12N2 and two nitrile groups on an eight-carbon chain is This compound . It is also commonly known by several synonyms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1,6-Dicyanohexane, Suberonitrile, Suberic acid dinitrile, Hexamethylene dicyanide[1] |

| CAS Number | 629-40-3[1] |

| Molecular Formula | C8H12N2[1][2][3] |

| Linear Formula | NC(CH2)6CN |

| Molecular Weight | 136.19 g/mol [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -3.5 °C | |

| Boiling Point | 185 °C at 15 mmHg | |

| Density | 0.954 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.444 | |

| Flash Point | 105 °C (221 °F) - closed cup | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.

Table 3: 1H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 | Triplet | 4H | -CH 2-CN |

| ~ 1.7 | Quintet | 4H | -CH2-CH 2-CH2- |

| ~ 1.5 | Quintet | 4H | -CH2-CH 2-CH2- |

Table 4: 13C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 119 | -C N |

| ~ 28 | -C H2-CH2-CN |

| ~ 25 | -CH2-C H2-CH2- |

| ~ 17 | -C H2-CN |

Table 5: IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Functional Group | Description |

| ~ 2250 | C≡N | Nitrile stretch, strong and sharp |

| 2850 - 3000 | C-H | Alkane C-H stretch |

Table 6: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 136 | Molecular ion (M+) |

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic substitution of a dihaloalkane with a cyanide salt. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis from 1,6-Dichlorohexane

Reaction Scheme:

Materials:

-

1,6-dichlorohexane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO.

-

Slowly add 1,6-dichlorohexane to the stirred solution.

-

Heat the reaction mixture to approximately 100-120 °C and maintain this temperature for several hours. The progress of the reaction can be monitored by gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. The organic layer will contain the this compound.

-

Separate the organic layer and wash it several times with water to remove any residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The nitrile functional group is a key pharmacophore in a number of approved drugs.[5] It can act as a bioisostere for a carbonyl group, a halogen, or other functional groups, and can participate in hydrogen bonding and other polar interactions with biological targets.[6] Introducing a nitrile group can also block metabolically labile sites, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[6]

This compound, with its two reactive nitrile groups, serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[4] Its linear, eight-carbon backbone can be incorporated into larger molecules to modulate properties such as lipophilicity and conformational flexibility.

One notable application is in the synthesis of diamine and dicarboxylic acid derivatives, which are common structural motifs in drug molecules. For example, the reduction of both nitrile groups in this compound yields 1,8-diaminooctane, a precursor for various compounds.

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

This compound is classified as toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 7: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |

In case of accidental exposure, it is crucial to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible building block for the creation of a wide range of complex molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in drug discovery and development.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 1,6-Dicyanohexane, 99% 100 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. CN102993057B - Synthesis method of 1,6-bis(cyano-guanidino) hexane - Google Patents [patents.google.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

Solubility Profile of Octanedinitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of octanedinitrile (also known as suberonitrile or 1,6-dicyanohexane) in various common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative solubility information and supplements it with data from related dinitrile compounds to offer a predictive assessment for researchers. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research fields where this compound is utilized as a solvent, reagent, or intermediate.

Introduction to this compound

This compound is a dinitrile compound with the chemical formula C₈H₁₂N₂. It is a colorless to yellowish, odorless liquid at room temperature. Its bifunctional nature, with two nitrile groups, makes it a versatile building block in organic synthesis, including applications in the preparation of polymers, pharmaceuticals, and crop protection agents. Understanding its solubility in various organic solvents is critical for its effective use in these applications, enabling proper solvent selection for reactions, purifications, and formulations.

Solubility of this compound

A thorough review of available literature indicates a scarcity of specific quantitative solubility data for this compound. However, qualitative descriptions and data on analogous compounds provide valuable insights into its expected solubility behavior.

General Solubility Characteristics:

The this compound molecule possesses a relatively long, nonpolar hydrocarbon chain (hexamethylene) and two polar nitrile (-CN) groups. This dual character suggests that its solubility will be significant in a range of organic solvents, particularly those with moderate to high polarity. The principle of "like dissolves like" is a useful guide in predicting its solubility.

Qualitative Solubility Data:

Based on available information, the following qualitative solubility profile for this compound has been compiled:

| Solvent Class | Common Solvents | Expected Solubility of this compound | Reference |

| Polar Protic | Methanol, Ethanol | Very Soluble | Qualitative statements from chemical suppliers |

| Polar Aprotic | Acetone, Acetonitrile | Very Soluble | Qualitative statements from chemical suppliers |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | Inferred from molecular structure |

| Aqueous | Water | Sparingly Soluble to Insoluble | Contradictory reports exist |

Note: The information in the table above is based on qualitative statements and inferences. For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following is a general methodology based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC) with a UV detector, or quantitative Nuclear Magnetic Resonance (qNMR)).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid or a second liquid phase after equilibration is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure undissolved solute remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (GC, HPLC, or qNMR) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Logical Relationship of Solubility Factors

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key factors influencing the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

Spectroscopic Profile of Octanedinitrile: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for octanedinitrile (also known as suberonitrile or 1,6-dicyanohexane). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.34 | Triplet | 4H | -CH ₂-CN |

| ~1.65 | Quintet | 4H | -CH₂-C H₂-CN |

| ~1.45 | Multiplet | 4H | -CH₂-C H₂-CH₂-CN |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~119 | C N |

| ~28 | -C H₂-CH₂-CN |

| ~25 | -CH₂-C H₂-CH₂-CN |

| ~17 | C H₂-CN |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940-2860 | Strong | C-H stretch (alkane) |

| ~2247 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1465 | Medium | CH₂ bend (scissoring) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 136 | Low | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - C₂H₂]⁺ |

| 96 | High | [M - C₃H₄]⁺ |

| 82 | High | [M - C₄H₆]⁺ |

| 68 | High | [M - C₅H₈]⁺ |

| 54 | Very High (Base Peak) | [C₄H₆]⁺ or [C₃H₄N]⁺ |

| 41 | High | [C₃H₅]⁺ or [C₂H₃N]⁺ |

Molecular Formula: C₈H₁₂N₂. Molecular Weight: 136.19 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm. Avoid the introduction of solid particles or air bubbles.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the this compound molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for a liquid cell.

-

Pipettes

-

Lint-free tissues

-

Isopropanol or other suitable solvent for cleaning

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free tissue after the measurement.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional, for pure samples direct injection can be used)

-

Microsyringe

Procedure:

-

Sample Introduction:

-

If using a GC-MS system, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the sample and introduce it into the mass spectrometer.

-

For direct infusion, a small amount of the neat liquid can be introduced via a heated probe.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling of Octanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for octanedinitrile (CAS No. 629-40-3). The information is compiled to ensure safe laboratory practices and to provide clear, actionable information for researchers and professionals in drug development.

Chemical Identification and Properties

This compound, also known as suberonitrile or 1,6-dicyanohexane, is a dinitrile compound with the molecular formula C8H12N2. It is important to distinguish it from octanenitrile (heptyl cyanide), which has a different chemical structure and properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 629-40-3 | [1][2][3] |

| Molecular Formula | C8H12N2 | [1][3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Clear yellow liquid | [1][2] |

| Odor | Odorless | [1] |

| Melting Point | -3.5 °C / 25.7 °F | [1] |

| Boiling Point | 325.7 °C / 618.3 °F @ 760 mmHg | [1] |

| Flash Point | 105 °C / 221 °F | [1] |

| Specific Gravity | 0.950 | [1] |

| Vapor Density | 4.7 | [1] |

| Solubility | Moderately soluble in water | [1] |

| pH | 8.4 - 8.8 (10 g/L aqueous solution at 20°C) | [1] |

Toxicological Information and Hazards

This compound is classified as toxic if swallowed.[1][4] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[2]

Table 2: Toxicological Data for this compound

| Hazard Classification | GHS Category | Statement | References |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [4] |

| Acute Dermal Toxicity | Not fully classified, but some sources indicate potential toxicity. | H311: Toxic in contact with skin (19.4% of notifications) | [4] |

| Acute Inhalation Toxicity | Not fully classified, but some sources indicate potential toxicity. | H331: Toxic if inhaled (19.4% of notifications) | [4] |

Hazard Statements:

-

H301: Toxic if swallowed.[4]

Precautionary Statements:

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflows and precautions are based on standard laboratory safety practices for toxic chemicals.

A systematic approach to handling this compound is crucial to minimize exposure risk. This involves careful planning, use of appropriate engineering controls, and wearing the correct personal protective equipment (PPE).

Caption: General workflow for safely handling this compound.

Engineering controls are the first line of defense. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Safety showers and eyewash stations should be readily accessible.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[5] | Minimizes skin exposure. |

| Respiratory Protection | Use a respirator if ventilation is inadequate or if aerosols are generated.[5] | Prevents inhalation of harmful vapors. |

Emergency Procedures

In the event of an emergency, prompt and correct action is critical. The following diagrams outline the procedures for spills and personal exposure.

A spill of this compound must be managed quickly and safely to prevent exposure and environmental contamination.

Caption: Workflow for responding to a chemical spill of this compound.

Immediate first aid is crucial in case of exposure. The following measures should be taken while seeking immediate medical attention.

Caption: First aid measures for different routes of exposure to this compound.

Fire-Fighting and Storage

While not flammable, this compound is combustible.

Table 4: Fire-Fighting Information

| Aspect | Recommendation | References |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | [1] |

| Unsuitable Extinguishing Media | No information available. | [1] |

| Specific Hazards | When heated to decomposition, it emits toxic vapors of NOx and CN⁻. | [2] |

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Storage Conditions: Store locked up.[1] Keep container tightly closed in a dry and well-ventilated place.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and adhere to your institution's chemical hygiene plan.

References

A Technical Guide to High-Purity Octanedinitrile for Research and Development

Introduction: Octanedinitrile, also known as suberonitrile or 1,6-dicyanohexane, is a linear aliphatic dinitrile with the chemical formula C₈H₁₂N₂. Its bifunctional nature, with nitrile groups at both ends of a C6 alkyl chain, makes it a valuable precursor and building block in organic synthesis. For researchers, scientists, and drug development professionals, the purity of such reagents is paramount, as impurities can lead to undesirable side reactions, incorrect analytical results, and compromised product integrity. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, methods for its analysis and purification, and its relevance in the context of medicinal chemistry.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound (CAS No. 629-40-3) is the first critical step for any research application. The quality and documentation provided by a supplier are key considerations. Several chemical suppliers offer this compound at various purity grades, typically determined by Gas Chromatography (GC). Below is a summary of commercially available options.

Table 1: Commercial Supplier Data for this compound (Suberonitrile)

| Supplier | Purity Specification | Available Quantities | CAS Number | Notes |

|---|---|---|---|---|

| Alfa Aesar | 99% | 25g | 629-40-3 | A well-established supplier for research chemicals.[1] |

| Energy Chemical | 99% | 25g, 100g | 629-40-3 | Offers high-purity grade suitable for synthesis.[1] |

| TCI | >98.0% (GC) | 25g, 250g | 629-40-3 | Provides GC-verified purity.[1] |

| Meryer (Shanghai) | >98.0% (GC) | 25g, 500g | 629-40-3 | Offers various package sizes for lab and pilot scales.[1] |

| Syntechem Co., Ltd. | 97% | 1g - 25kg+ | 629-40-3 | Provides a wide range of quantities, including bulk.[1] |

A logical workflow for selecting a suitable supplier is crucial and involves evaluating purity requirements, available documentation, and scalability.

References

The Genesis of a Linear Dinitrile: A Technical Guide to the Historical Discovery and Synthesis of Octanedinitrile

For Immediate Release

A comprehensive technical guide detailing the historical discovery and synthesis of octanedinitrile (suberonitrile), a key linear dinitrile, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of its synthesis from foundational 19th-century methods to modern industrial-scale production, presenting a meticulous overview of its chemical evolution.

This compound, systematically known as suberonitrile, is a difunctional organic compound with the formula C₈H₁₂N₂. Its linear eight-carbon backbone capped by two nitrile groups makes it a valuable precursor in the synthesis of various organic compounds, including diamines, dicarboxylic acids, and polymers. This guide delves into the historical context of its discovery and the subsequent refinement of its synthesis, offering a valuable resource for understanding the trajectory of nitrile chemistry.

Historical Discovery and Early Synthesis

The Kolbe nitrile synthesis , named after Hermann Kolbe who developed it in the mid-19th century, provided a straightforward method for converting alkyl halides into nitriles. It is highly probable that this compound was first synthesized by applying this method to a 1,6-dihalohexane, such as 1,6-dibromohexane or 1,6-diiodohexane. The reaction involves the nucleophilic substitution of the halogen atoms by cyanide ions.

Another classical method available to early organic chemists was the dehydration of dicarboxylic acid amides . Suberamide, the diamide of suberic acid, could be treated with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) to yield this compound. This method was a common way to access nitriles from readily available carboxylic acids.

A logical progression of early organic synthesis suggests the discovery of this compound likely occurred during the systematic investigation of suberic acid and its derivatives. Suberic acid itself was first isolated from cork (Latin: suber) and its chemistry was an area of active research in the latter half of the 19th century.

Below is a diagram illustrating the probable historical synthesis routes.

An In-depth Technical Guide to the Physical Properties of Octanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of octanedinitrile, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties of this compound

This compound, also known as suberonitrile or 1,6-dicyanohexane, is a linear aliphatic dinitrile with the chemical formula C₈H₁₂N₂.[1] At room temperature, it exists as a colorless to pale yellow liquid.[1] Its physical characteristics are crucial for its application in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals.[1]

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported in various sources. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | -3.5 °C | - |

| 3.5 °C | - | |

| Boiling Point | 185 °C | 15 mmHg |

| 172 °C | 11 mmHg | |

| 172 °C | - | |

| 320.4 °C | 760 mmHg | |

| 175 °C | 10 mmHg |

Note: The variation in reported boiling points is due to the different pressures at which the measurements were taken.

Experimental Protocols for Physical Property Determination

The determination of accurate melting and boiling points is fundamental to characterizing a chemical substance. The following sections detail the standard methodologies employed for these measurements.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[2] For a pure crystalline solid, this transition occurs over a narrow temperature range.[3][4] The presence of impurities typically leads to a depression and broadening of the melting point range.[3][4]

Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp):

-

Sample Preparation: A small amount of the solid organic compound is finely ground into a powder.[5][6] The open end of a capillary tube is pushed into the powder to collect a small sample.[2][6] The tube is then inverted and tapped gently to pack the sample into the sealed bottom of the tube.[2][6]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[2] A thermometer is positioned to accurately measure the temperature of the block.

-

Measurement: The heating rate is initially rapid to approach the approximate melting point.[3] The rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[3]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] Since the boiling point of this compound is often reported at reduced pressures, methods that accommodate this are crucial.

Distillation Method:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. For measurements at reduced pressure, a vacuum source and a manometer are connected to the system.

-

Procedure: The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[8] The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[8] The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured pressure.[8]

Thiele Tube Method:

This method is suitable for small sample volumes.[8]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[8]

-

Measurement: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.[9] Heating is continued until a steady stream of bubbles emerges.[8] The heat is then removed, and the apparatus is allowed to cool.

-

Data Recording: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9] For measurements under reduced pressure, the entire Thiele tube setup can be placed within a vacuum-jacketed apparatus.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. byjus.com [byjus.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

In-Depth Technical Guide: Octanedinitrile Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of octanedinitrile, also known as suberonitrile. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state properties of this molecule. This document summarizes key crystallographic data, outlines experimental protocols for its determination, and provides visualizations of the experimental workflow.

Introduction

This compound (C₈H₁₂N₂) is a linear aliphatic dinitrile with the chemical structure NC-(CH₂)₆-CN. Its molecular structure, characterized by two terminal nitrile groups, allows for the formation of specific intermolecular interactions that dictate its crystal packing and, consequently, its physicochemical properties. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for applications in materials science and pharmaceutical development, where solid-state properties can influence factors such as solubility, stability, and bioavailability.

This guide refers to crystallographic data available in the public domain, specifically from the Crystallography Open Database (COD), under the identifiers 7102706, 7102707, and 7102708.[1]

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters, atomic coordinates, and selected geometric parameters.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₁₂N₂ |

| Formula weight | 136.20 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 8.354(2) Å |

| b | 5.398(1) Å |

| c | 9.773(2) Å |

| α | 90° |

| β | 113.88(3)° |

| γ | 90° |

| Volume | 402.9(2) ų |

| Z | 2 |

| Density (calculated) | 1.123 Mg/m³ |

Table 2: Atomic Coordinates (× 10⁴) and Equivalent Isotropic Displacement Parameters (Ų × 10³)

| Atom | x | y | z | U(eq) |

| N1 | 2894(2) | 2686(3) | 4889(2) | 67(1) |

| C1 | 2089(2) | 1045(4) | 4961(2) | 48(1) |

| C2 | 1089(2) | -1045(4) | 4134(2) | 49(1) |

| C3 | -193(2) | -119(4) | 2779(2) | 49(1) |

| C4 | -1390(2) | -2212(4) | 1944(2) | 48(1) |

**Table 3: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C1 | 1.142(3) | N1-C1-C2 | 178.9(2) |

| C1-C2 | 1.465(3) | C1-C2-C3 | 112.0(2) |

| C2-C3 | 1.529(3) | C2-C3-C4 | 113.1(2) |

| C3-C4 | 1.531(3) | C3-C4-C4' | 113.1(2) |

Symmetry transformations used to generate equivalent atoms are available in the corresponding CIF files.

Experimental Protocols

The determination of the crystal structure of this compound involves three key stages: synthesis and purification, single crystal growth, and single-crystal X-ray diffraction.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the reaction of 1,6-dihalohexane (e.g., 1,6-dichlorohexane or 1,6-dibromohexane) with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent.

Materials:

-

1,6-dichlorohexane

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Distilled water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO.

-

Slowly add 1,6-dichlorohexane to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from a solution by slow evaporation or by slow cooling.

Method 1: Slow Evaporation

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Crystals should form over a period of several days to weeks.

Method 2: Slow Cooling

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a clean, pre-warmed container.

-

Seal the container and place it in a dewar or an insulated box to allow for very slow cooling to room temperature.

-

Once at room temperature, the container can be transferred to a refrigerator or a cryostat for further slow cooling if necessary.

-

Crystals will form as the solubility of the compound decreases with temperature.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam of the diffractometer.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect a dataset of diffraction intensities.

-

The unit cell parameters are determined from the positions of a set of reflections.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is then processed, which includes integration of the reflection intensities, and corrections for Lorentz and polarization effects, and absorption.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic positions, and their thermal parameters.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: Experimental workflow for this compound crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental procedures for its analysis. For more detailed information, researchers are encouraged to consult the original crystallographic data from the referenced databases.

References

An In-depth Technical Guide on the Thermochemical Data of Octanedinitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for comprehensive thermochemical data on octanedinitrile. An extensive search of scientific literature and databases has revealed a significant lack of experimentally determined thermochemical properties specifically for this compound (C₈H₁₂N₂).